3-[1-(2-Methylbutyl)benzimidazol-2-yl]propan-1-ol
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Overview
Description
3-[1-(2-Methylbutyl)benzimidazol-2-yl]propan-1-ol is a versatile chemical compound with a unique structure that combines a benzimidazole ring with a propanol side chain. This compound is known for its applications in various scientific fields, including drug synthesis, catalysis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-Methylbutyl)benzimidazol-2-yl]propan-1-ol typically involves the reaction of benzimidazole derivatives with appropriate alkylating agents. One common method includes the alkylation of benzimidazole with 2-methylbutyl bromide, followed by the addition of a propanol group through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving catalysts and controlled temperatures .
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-Methylbutyl)benzimidazol-2-yl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[1-(2-Methylbutyl)benzimidazol-2-yl]propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-[1-(2-Methylbutyl)benzimidazol-2-yl]propan-1-ol involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol: Similar structure but with a methyl group at a different position.
3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol: Contains a pyrazole ring instead of a benzimidazole ring.
3-(3-Phenylisoxazol-5-yl)propan-1-ol: Features an isoxazole ring in place of the benzimidazole ring.
Uniqueness
3-[1-(2-Methylbutyl)benzimidazol-2-yl]propan-1-ol stands out due to its unique combination of a benzimidazole ring with a propanol side chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[1-(2-methylbutyl)benzimidazol-2-yl]propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-3-12(2)11-17-14-8-5-4-7-13(14)16-15(17)9-6-10-18/h4-5,7-8,12,18H,3,6,9-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXQKMWGWRMQPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CN1C2=CC=CC=C2N=C1CCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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